An In-depth Technical Guide to 2-Fluoro-4-methylbenzoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-4-methylbenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-4-methylbenzoyl chloride, a halogenated aromatic acyl chloride of significant interest in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides expert-driven insights based on the established chemistry of analogous compounds.
Core Molecular and Physical Properties
2-Fluoro-4-methylbenzoyl chloride is a substituted aromatic compound with the molecular formula C₈H₆ClFO and a molecular weight of 172.58 g/mol [1]. Its chemical structure features a benzene ring substituted with a fluoro group at position 2, a methyl group at position 4, and a benzoyl chloride functional group at position 1.
| Property | Value | Source |
| CAS Number | 59189-98-9 | [1] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Melting Point | 45 °C | [2] |
| Boiling Point | Not experimentally determined; estimated based on isomers. | |
| Density | Not experimentally determined; estimated based on isomers. | |
| Appearance | Expected to be a low-melting solid or a colorless to pale yellow liquid. |
Expert Insight: The melting point of 45 °C suggests that at standard laboratory temperatures, this compound may exist as either a solid or a partially melted solid. For handling and transfer, it may be gently warmed to ensure homogeneity. Its reactivity with moisture necessitates storage under anhydrous conditions.
Spectroscopic and Analytical Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display complex splitting patterns due to the presence of both fluorine and the adjacent substituents. The methyl group will appear as a singlet, likely in the range of 2.3-2.5 ppm.
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (likely in the range of 165-170 ppm), the aromatic carbons (with C-F coupling), and the methyl carbon (around 20-22 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1770-1815 cm⁻¹. Additional bands will be present for C-F stretching and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 172, along with an isotope peak at m/z 174 (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.
Chemical Reactivity and Handling
As an acyl chloride, 2-Fluoro-4-methylbenzoyl chloride is a highly reactive electrophile, susceptible to nucleophilic acyl substitution.
Key Reactions:
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Hydrolysis: Reacts readily with water and moisture to form the corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid, and hydrochloric acid. This reaction is often vigorous.
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Acylation of Alcohols and Phenols: Reacts with alcohols and phenols to form esters.
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Acylation of Amines: Reacts with primary and secondary amines to form amides.
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Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form diaryl ketones[3][4][5][6].
Handling and Storage: Due to its reactivity with water, 2-Fluoro-4-methylbenzoyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. All glassware and reagents used should be scrupulously dried. It is corrosive and a lachrymator, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood[7].
Synthesis and Purification
The synthesis of 2-Fluoro-4-methylbenzoyl chloride typically proceeds from its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.
Synthesis of 2-Fluoro-4-methylbenzoic Acid (Precursor)
A common route to the precursor involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis[8].
Diagram 1: Synthetic pathway to 2-Fluoro-4-methylbenzoic acid.
Protocol: Synthesis of 2-Fluoro-4-methylbenzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Diagram 2: General workflow for the synthesis of 2-Fluoro-4-methylbenzoyl chloride.
Step-by-Step Methodology (Thionyl Chloride Method):
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-fluoro-4-methylbenzoic acid.
-
Reagent Addition: Under an inert atmosphere, add an excess of thionyl chloride (2-5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain this temperature until the evolution of gas ceases (typically 2-4 hours). The reaction can be monitored by the disappearance of the solid starting material.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-Fluoro-4-methylbenzoyl chloride can be purified by vacuum distillation.
Expert Insight on Synthesis: The choice between thionyl chloride and oxalyl chloride often depends on the scale and desired purity. Oxalyl chloride is generally used for smaller-scale reactions under milder conditions and often provides a cleaner product that may not require distillation. Thionyl chloride is more cost-effective for larger-scale preparations but typically requires purification of the product by distillation to remove non-volatile impurities.
Applications in Drug Discovery and Development
Halogenated benzoyl chlorides are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.
While specific examples of marketed drugs derived from 2-Fluoro-4-methylbenzoyl chloride are not readily found in the literature, the closely related isomer, 2-Fluoro-6-methylbenzoyl chloride, is a known intermediate in the synthesis of Avacopan [9]. Avacopan is a drug used for the treatment of ANCA-associated vasculitis. This strongly suggests that 2-Fluoro-4-methylbenzoyl chloride is a compound of high interest for medicinal chemists in the design and synthesis of novel bioactive molecules.
Its utility lies in its ability to introduce the 2-fluoro-4-methylbenzoyl moiety into a target molecule, typically through the formation of an amide or ester linkage.
Diagram 3: Role of 2-Fluoro-4-methylbenzoyl chloride in synthesis.
Safety and Hazard Information
Based on aggregated GHS data and information on analogous compounds, 2-Fluoro-4-methylbenzoyl chloride is expected to be classified as a corrosive substance[1].
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Eye Damage/Irritation: Causes serious eye damage.
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.
-
Keep away from moisture and incompatible materials such as strong bases and alcohols[7].
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2-Fluoro-4-methylbenzoyl chloride is a reactive chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably inferred from the well-established chemistry of acyl chlorides and related fluorinated analogs. This guide provides a solid foundation for researchers and drug development professionals to understand, handle, and utilize this valuable synthetic building block.
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